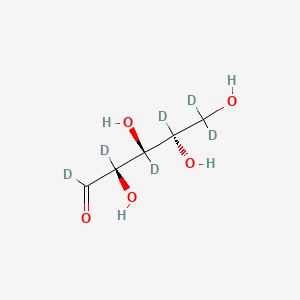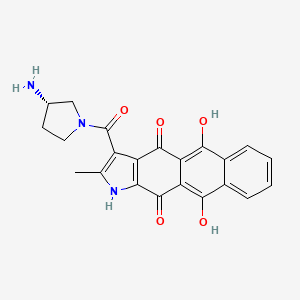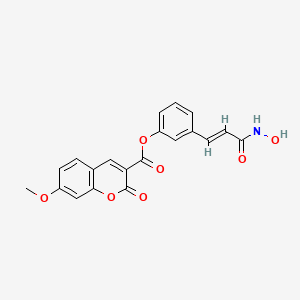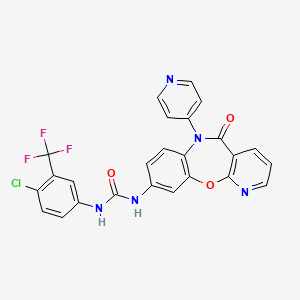
D-Arabinose-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Arabinose-d6 is a deuterated form of D-Arabinose, a five-carbon sugar that is part of the pentose family. The “d6” indicates that six hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This modification makes this compound particularly useful in various scientific research applications, especially in studies involving metabolic pathways and molecular interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of D-Arabinose-d6 typically involves the catalytic hydrogenation of D-Arabinose using deuterium gas. This process requires a catalyst such as palladium on carbon (Pd/C) and is carried out under high pressure and temperature conditions. The reaction can be summarized as follows: [ \text{D-Arabinose} + \text{D}_2 \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient hydrogenation. The purity of the final product is typically enhanced through crystallization and chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
D-Arabinose-d6 undergoes various chemical reactions, including:
Oxidation: Converts this compound to D-Arabinonic acid-d6 using oxidizing agents like nitric acid.
Reduction: Reduces this compound to D-Arabitol-d6 using reducing agents such as sodium borohydride.
Isomerization: Converts this compound to D-Ribulose-d6 using enzymes like arabinose isomerase.
Common Reagents and Conditions
Oxidation: Nitric acid, room temperature.
Reduction: Sodium borohydride, methanol, room temperature.
Isomerization: Arabinose isomerase, pH 7.0, 37°C.
Major Products
Oxidation: D-Arabinonic acid-d6
Reduction: D-Arabitol-d6
Isomerization: D-Ribulose-d6
Aplicaciones Científicas De Investigación
D-Arabinose-d6 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study molecular interactions and reaction mechanisms.
Biology: Employed in metabolic studies to trace the pathways of pentose sugars in cellular processes.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Used in the production of deuterated compounds for various industrial applications, including the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of D-Arabinose-d6 involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium atoms in this compound provide a distinct signal in NMR spectroscopy, allowing researchers to track its movement and interactions within biological systems. This helps in understanding the molecular targets and pathways involved in various metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
D-Xylose-d6: Another deuterated pentose sugar used in similar applications.
D-Ribose-d6: A deuterated form of D-Ribose, used in metabolic and structural studies.
D-Glucose-d6: A deuterated hexose sugar used in a wide range of biochemical and medical research.
Uniqueness
D-Arabinose-d6 is unique due to its specific structure and the presence of deuterium atoms, which make it particularly useful in NMR spectroscopy and metabolic studies. Its ability to act as a tracer in various biological systems sets it apart from other similar compounds.
Propiedades
Fórmula molecular |
C5H10O5 |
|---|---|
Peso molecular |
156.17 g/mol |
Nombre IUPAC |
(2S,3R,4R)-1,2,3,4,5,5-hexadeuterio-2,3,4,5-tetrahydroxypentan-1-one |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5+/m1/s1/i1D,2D2,3D,4D,5D |
Clave InChI |
PYMYPHUHKUWMLA-GGWKJZISSA-N |
SMILES isomérico |
[2H]C(=O)[C@]([2H])([C@@]([2H])([C@@]([2H])(C([2H])([2H])O)O)O)O |
SMILES canónico |
C(C(C(C(C=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-amino-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzenesulfonamide](/img/structure/B15141801.png)




![1-[(3aS,4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-aminopyrimidin-4-one](/img/structure/B15141845.png)
![1-[(2R,4S)-3-fluoro-4-hydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15141851.png)


![(2S)-2-amino-6-[(4-azidophenyl)methoxycarbonylamino]hexanoic acid;hydrochloride](/img/structure/B15141867.png)
